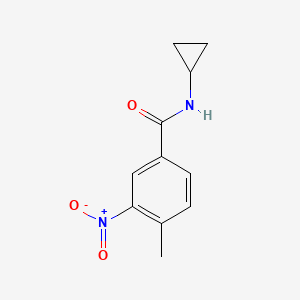

N-cyclopropyl-4-methyl-3-nitrobenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Benzamide derivatives are a well-established and highly significant class of compounds in both organic and medicinal chemistry. bldpharm.comnih.gov The benzamide scaffold is a common feature in a wide array of pharmacologically active molecules. nih.gov These derivatives have been successfully developed into drugs for treating a variety of conditions, including cancer, inflammation, and neurological disorders. researchgate.netnih.gov Their versatility stems from the stability of the amide bond and the ability to introduce a diverse range of substituents onto the aromatic ring, allowing for the fine-tuning of their biological activity. nih.gov For instance, some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. bldpharm.com Others have been investigated as inhibitors of enzymes like COX-2 and topoisomerase I, which are implicated in inflammation and cancer progression. nih.gov

Rationale for Detailed Investigation of N-cyclopropyl-4-methyl-3-nitrobenzamide

The specific structural features of this compound make it a compound of particular interest for chemical research. The nitro group is a versatile functional group that can be readily converted into an amine. This amino group can then serve as a handle for the construction of more complex molecular architectures.

A significant rationale for the investigation of this compound is its role as a key intermediate in the synthesis of potent and selective enzyme inhibitors. For example, it is a precursor to the clinical candidate AZD6703, a p38α MAP kinase inhibitor developed for the treatment of inflammatory diseases. nih.govresearchgate.net In the synthesis of AZD6703, the nitro group of this compound is reduced to an amine, which is then used to form a quinazolinone ring system. nih.govresearchgate.net This highlights the strategic importance of this nitrobenzamide derivative as a foundational element for building biologically active molecules.

Overview of Research Aims and Scope for this compound Studies

The primary research aims for a compound like this compound are centered on its synthesis, purification, and thorough characterization. The development of an efficient and scalable synthetic route is a crucial first step. This would likely involve the coupling of 4-methyl-3-nitrobenzoic acid with cyclopropylamine (B47189).

Subsequent research would focus on the detailed characterization of the synthesized compound to confirm its identity and purity. This involves the use of various analytical techniques, and the expected data is often made available by commercial suppliers. bldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 303133-89-3 | chemscene.com |

| Molecular Formula | C11H12N2O3 | chemscene.com |

Table 2: Analytical Characterization Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | Spectral data confirming the presence of cyclopropyl (B3062369), methyl, and aromatic protons. |

| ¹³C NMR | Spectral data showing the expected number of carbon signals for the molecule. |

| LC-MS | Data indicating the molecular weight and purity of the compound. |

The scope of these studies is to establish a solid foundation for the use of this compound as a reliable building block in multi-step syntheses of more complex and potentially therapeutic molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-2-3-8(6-10(7)13(15)16)11(14)12-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJHSPOEDDMVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366738 | |

| Record name | N-cyclopropyl-4-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303133-89-3 | |

| Record name | N-cyclopropyl-4-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for N Cyclopropyl 4 Methyl 3 Nitrobenzamide

Established Synthetic Routes for N-cyclopropyl-4-methyl-3-nitrobenzamide

The primary and most established synthetic route to this compound involves the formation of an amide bond between 4-methyl-3-nitrobenzoic acid and cyclopropylamine (B47189). This transformation is a cornerstone of organic synthesis and can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive acylating agent, which is then reacted with the amine.

A widely employed and industrially scalable method is the two-step, one-pot synthesis. This process begins with the activation of 4-methyl-3-nitrobenzoic acid by converting it into its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is common due to its efficacy and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. A patent for a similar compound, N-methyl-4-(methylamino)-3-nitrobenzamide, details a process where 4-methylamino-3-nitrobenzoic acid is treated with thionyl chloride to generate the acyl chloride in situ. researchgate.net This intermediate is then reacted directly with the amine.

Alternative methods for amide bond formation that bypass the need for an acyl chloride intermediate involve the use of coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions.

The efficiency of the synthesis of this compound is highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of coupling reagent, solvent, temperature, and reaction time. The goal is to maximize the yield of the desired amide while minimizing side reactions and simplifying the purification process.

For the acyl chloride route, the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride is often performed in an inert solvent like dichloromethane (B109758) (DCM) or toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. The subsequent amidation with cyclopropylamine is typically carried out in the same solvent at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.

When using direct coupling reagents, a variety of options are available, each with its own advantages. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are highly effective for forming amide bonds and are known to suppress side reactions and racemization if chiral centers are present. nih.gov The choice of solvent is also critical, with aprotic polar solvents like DMF, DCM, or tetrahydrofuran (B95107) (THF) being common choices.

The following interactive table summarizes a hypothetical optimization study for the coupling of 4-methyl-3-nitrobenzoic acid and cyclopropylamine, based on common findings in amide synthesis literature.

| Entry | Coupling Reagent/Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SOCl₂, then Cyclopropylamine | Toluene | Triethylamine | 0 to RT | 4 | 92 |

| 2 | EDC/HOBt | DMF | DIPEA | RT | 12 | 88 |

| 3 | HATU | DCM | DIPEA | RT | 6 | 95 |

| 4 | TiCl₄ | Pyridine | - | 85 | 2 | 85 |

| 5 | No Coupling Reagent | Xylene | - | 140 (reflux) | 24 | 45 |

This table is a representative example based on established chemical principles and not from a single direct study.

As the table suggests, activating the carboxylic acid is crucial for high yields. Direct thermal condensation (Entry 5) without a coupling agent is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk The acyl chloride method (Entry 1) provides excellent yields. Modern coupling reagents like HATU (Entry 3) can offer very high yields in shorter reaction times, though they are often more expensive. The use of Lewis acids like titanium tetrachloride (TiCl₄) can also promote the reaction effectively, with studies showing that electron-withdrawing groups, such as the nitro group on the benzoic acid, can lead to higher yields. nih.gov

The key bond-forming event in the synthesis of this compound is the nucleophilic acyl substitution reaction that forms the amide linkage. The mechanism varies slightly depending on whether the acyl chloride route or a direct coupling method is used.

Mechanism via Acyl Chloride:

Activation of the Carboxylic Acid: 4-methyl-3-nitrobenzoic acid reacts with thionyl chloride. The oxygen of the carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion attacking the carbonyl carbon and eliminating sulfur dioxide and a chloride ion, to form 4-methyl-3-nitrobenzoyl chloride. This acyl chloride is significantly more electrophilic than the parent carboxylic acid.

Nucleophilic Attack: The nitrogen atom of cyclopropylamine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of 4-methyl-3-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom has a positive charge.

Proton Transfer and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, which can be a second molecule of cyclopropylamine or an added scavenger base like triethylamine, then deprotonates the nitrogen atom to yield the final, neutral this compound and an ammonium salt byproduct. youtube.com

Mechanism via Coupling Reagents (e.g., EDC/HOBt):

Formation of an Activated Ester: The carboxylic acid reacts with the coupling reagent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.

In Situ Conversion: This intermediate is unstable and is typically reacted in situ with an additive like HOBt. HOBt attacks the O-acylisourea, displacing the carbodiimide (B86325) byproduct and forming an activated benzotriazolyl ester. This ester is less reactive than an acyl chloride but is sufficiently electrophilic to react with the amine while being more stable and less prone to side reactions.

Amidation: Cyclopropylamine then attacks the carbonyl carbon of the activated ester, leading to the formation of the amide bond and the release of HOBt through a similar tetrahedral intermediate pathway as described for the acyl chloride route. nih.gov

Investigations into the direct, uncatalyzed reaction between carboxylic acids and amines suggest that the high energy barrier is due to the formation of an unreactive carboxylate-ammonium salt. Mechanistic studies propose that for the reaction to proceed, a neutral, hydrogen-bonded intermediate pathway may be involved, often requiring high temperatures to drive off water. dur.ac.uk

Exploration of Derivatization Strategies for this compound Scaffold

The this compound scaffold serves as a versatile template for creating a library of analogues for pharmacological testing. Derivatization can occur at several positions, allowing for a systematic exploration of how structural changes affect biological activity.

The aromatic ring of this compound offers several sites for functionalization. The existing substituents—a methyl group, a nitro group, and an amide group—exert strong directing effects on subsequent electrophilic or nucleophilic aromatic substitution reactions.

Nitro Group Reduction: The most common and significant functionalization is the reduction of the nitro group at the C3 position to an amine. This transformation is fundamental for introducing a wide variety of substituents. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or using reducing agents like tin(II) chloride or iron in acidic media, are effective. The resulting 3-amino-N-cyclopropyl-4-methylbenzamide is a key intermediate for further derivatization, for instance, in the synthesis of the p38 MAP kinase inhibitor AZD6703. researchgate.netnih.gov

Electrophilic Aromatic Substitution: The directing effects of the substituents on the ring are somewhat conflicting. The methyl group (C4) and the amide nitrogen (C1) are ortho, para-directing activators, while the nitro group (C3) is a meta-directing deactivator. The positions ortho and para to the methyl group are C3 (nitrated), C5, and C1 (substituted). The position ortho to the amide is C2. The powerful deactivating effect of the nitro group and the steric hindrance from the existing groups would likely make further electrophilic substitution challenging and could lead to a mixture of products. However, under forcing conditions, substitution might be directed to the C5 position.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can activate the ring for nucleophilic aromatic substitution (SₙAr). While there are no leaving groups in ortho or para positions to the nitro group in the parent molecule, this strategy becomes highly relevant in analogues. For example, if an analogue were synthesized with a halogen at the C2 or C4 position, the nitro group at C3 would activate it towards displacement by nucleophiles. Studies on related nitro-activated quinolones and pyridones show that the nitro group effectively facilitates regioselective functionalization via nucleophilic substitution. nih.gov

The synthesis of analogues of this compound is crucial for establishing structure-reactivity relationships (SRR) and optimizing properties like potency, selectivity, and pharmacokinetic profiles.

A key example is the development of p38 MAP kinase inhibitors, where this compound is a precursor to the clinical candidate AZD6703. researchgate.netnih.gov In this context, SRR studies have explored modifications at several points:

The Cyclopropyl (B3062369) Group: The cyclopropyl moiety on the amide nitrogen has been shown to be favorable for activity in the p38 inhibitor series. Replacing it with other alkyl groups like methyl, ethyl, or isopropyl led to a decrease in potency. researchgate.net This highlights the importance of the specific size and conformation of the cyclopropyl ring for optimal binding to the target protein.

The Benzamide (B126) Core: Modifications to the substituted benzene (B151609) ring are a common strategy. This can include altering the position of the methyl and nitro groups or introducing additional substituents to probe the electronic and steric requirements of the binding pocket.

Derivatization of the 3-Amino Group: As mentioned, the reduction of the nitro group to an amine opens up vast possibilities for creating analogues. The resulting aniline (B41778) can be acylated, alkylated, or used in coupling reactions to build complex structures. In the case of AZD6703, the 3-amino group is linked to a 6-(4-methylpiperazin-1-yl)-4-oxoquinazoline moiety, a modification that was critical for achieving high potency and desirable drug-like properties. nih.gov

The systematic synthesis and evaluation of such analogues allow researchers to build a comprehensive understanding of the structural features required for a specific biological effect, guiding the design of more effective and selective molecules.

Advanced Spectroscopic and Structural Characterization of N Cyclopropyl 4 Methyl 3 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of N-cyclopropyl-4-methyl-3-nitrobenzamide are predicted to exhibit characteristic signals corresponding to its distinct structural fragments: the N-cyclopropyl group, the 4-methyl-3-nitrophenyl ring, and the amide linkage.

¹H NMR Spectrum: The proton spectrum would show signals for the aromatic protons, the amide proton, the cyclopropyl (B3062369) protons, and the methyl protons. The aromatic region is expected to display a complex pattern due to the substitution. The proton ortho to the nitro group (H-2) would be the most deshielded, appearing at a high chemical shift (downfield). The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding. mdpi.comlibretexts.orglibretexts.org The cyclopropyl group would give rise to signals in the aliphatic region, typically at low chemical shifts (upfield). The methyl group protons on the aromatic ring would appear as a sharp singlet.

¹³C NMR Spectrum: The carbon spectrum would provide signals for each unique carbon atom. The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 165-175 ppm. iucr.org The aromatic carbons would appear between 120-150 ppm, with the carbon attached to the nitro group (C-3) being significantly deshielded. brainly.com The carbons of the cyclopropyl group and the methyl group would be found in the upfield region of the spectrum.

Spin-spin coupling (J-coupling) would provide crucial connectivity information. For instance, the aromatic protons would exhibit ortho- and meta-couplings. The amide proton could show coupling to the cyclopropyl methine proton.

Illustrative Data Table of Expected NMR Chemical Shifts:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Amide (C=O) | - | 165 - 170 |

| Amide (N-H) | 7.5 - 9.0 (broad) | - |

| Aromatic C1-CONH | - | 132 - 136 |

| Aromatic C2-H | 8.0 - 8.4 | 120 - 124 |

| Aromatic C3-NO₂ | - | 147 - 151 |

| Aromatic C4-CH₃ | - | 138 - 142 |

| Aromatic C5-H | 7.6 - 7.9 | 125 - 129 |

| Aromatic C6-H | 7.5 - 7.8 | 130 - 134 |

| Ring CH₃ | 2.4 - 2.7 | 18 - 22 |

| Cyclopropyl CH | 2.8 - 3.1 | 22 - 26 |

| Cyclopropyl CH₂ | 0.6 - 1.0 | 6 - 10 |

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.

Amide bonds possess a significant double-bond character due to resonance, which restricts rotation around the C-N bond. libretexts.orgnanalysis.com This restricted rotation can lead to the observation of distinct conformers (rotamers) at room temperature if the groups attached to the nitrogen are different, which is not the case here. However, variable temperature (VT) NMR studies are crucial for probing the energy barrier of this rotation. uwf.eduacs.orgacs.org By monitoring the chemical shifts and line shapes of signals close to the amide bond (e.g., the cyclopropyl methine proton) over a range of temperatures, the coalescence temperature can be determined. acs.orgnih.gov This temperature, where the signals for the different environments begin to merge, allows for the calculation of the free energy of activation (ΔG‡) for the rotational process, providing quantitative insight into the molecule's conformational stability. uwf.edust-andrews.ac.uk

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks, confirming the connectivity between protons on the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that has an attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation around the amide bond by observing through-space interactions between the cyclopropyl protons and the aromatic protons.

X-ray Crystallography and Solid-State Structural Investigation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

The crystal structure of this compound is expected to be heavily influenced by a combination of strong and weak intermolecular interactions.

Hydrogen Bonding: The secondary amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). acs.org It is highly probable that molecules of this compound will form robust hydrogen bonds. A common motif for secondary amides is the formation of centrosymmetric dimers or infinite chains where the N-H of one molecule donates to the C=O of a neighboring molecule. iucr.orgnih.govrsc.orgiucr.org

π-Stacking: The electron-deficient 3-nitro-4-methylphenyl ring provides a site for potential π-π stacking interactions. nih.gov These interactions, where aromatic rings pack face-to-face or in an offset manner, are common in nitroaromatic compounds and contribute significantly to the stability of the crystal lattice. nih.govresearchgate.netacs.org The presence of the nitro group polarizes the aromatic ring, potentially enhancing these stacking interactions with neighboring phenyl rings. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly in rigid molecules like benzamides that can form various stable intermolecular packing arrangements. rsc.orgmdpi.comresearchgate.net Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. Given the presence of strong hydrogen bonding and π-stacking capabilities, it is plausible that this compound could exhibit polymorphism.

Crystallization engineering involves the rational control of the crystallization process to obtain a desired crystal form with specific properties. e-bookshelf.de Key principles include:

Solvent Selection: The choice of solvent is critical as it influences solubility and can mediate intermolecular interactions, favoring the nucleation and growth of a specific polymorph. numberanalytics.comwikihow.com

Control of Supersaturation: The rate at which supersaturation is achieved (e.g., through slow cooling, evaporation, or addition of an anti-solvent) can determine which polymorphic form nucleates. longdom.org

Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization process towards that form, bypassing the kinetic barriers for the formation of other, potentially metastable, forms. numberanalytics.com

Systematic screening of crystallization conditions (e.g., different solvents, temperatures, and cooling rates) would be necessary to explore the potential polymorphic landscape of this compound and to establish protocols for reliably producing a specific solid form. e-bookshelf.delongdom.org

Vibrational Spectroscopy (FTIR, Raman) for Molecular Bonding and Group Frequency Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, offers a powerful non-destructive method for probing the bonding environment within this compound. The vibrational modes of the molecule can be largely understood by considering the characteristic frequencies of the substituted benzene (B151609) ring, the amide linkage, the cyclopropyl group, the methyl group, and the nitro group. An in-depth analysis of the vibrational spectra of the closely related precursor, 4-methyl-3-nitrobenzoic acid, provides a solid foundation for assigning the spectral features of the title compound. researchgate.netresearchgate.net

Key Vibrational Modes:

Amide Group Vibrations: The amide functionality gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding. The amide I band (primarily C=O stretching) is one of the most intense absorptions in the IR spectrum and is expected to appear in the 1630-1680 cm⁻¹ range. The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is anticipated between 1510 and 1570 cm⁻¹.

Nitro Group Vibrations: The nitro (NO₂) group is characterized by two distinct stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For 4-methyl-3-nitrobenzoic acid, the asymmetric and symmetric stretching vibrations of the nitro group are experimentally observed at approximately 1535 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net These are expected to be in a similar range for this compound. A deformation vibration of the nitro group is also expected at a lower frequency, around 845 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The benzene ring exhibits a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic protons typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. For 4-methyl-3-nitrobenzoic acid, bands observed around 1497 cm⁻¹ are attributed to these modes. researchgate.net

Cyclopropyl and Methyl Group Vibrations: The C-H stretching vibrations of the cyclopropyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. The strained ring structure of the cyclopropyl group also gives rise to characteristic "ring breathing" modes. The C-H in-plane and out-of-plane bending vibrations for the methyl group will also be present. researchgate.net

Interactive Data Table: Vibrational Frequencies of this compound (Predicted based on precursor data and group frequencies)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H Stretch | Amide | 3300-3500 | FTIR |

| Aromatic C-H Stretch | Benzene Ring | >3000 | FTIR/Raman |

| Aliphatic C-H Stretch | Cyclopropyl, Methyl | 2850-3000 | FTIR/Raman |

| Amide I (C=O Stretch) | Amide | 1630-1680 | FTIR |

| Asymmetric NO₂ Stretch | Nitro | ~1535 | FTIR |

| Amide II (N-H bend, C-N stretch) | Amide | 1510-1570 | FTIR |

| Aromatic C=C Stretch | Benzene Ring | 1400-1600 | FTIR/Raman |

| Symmetric NO₂ Stretch | Nitro | ~1350 | FTIR |

| NO₂ Deformation | Nitro | ~845 | FTIR |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

The molecular ion peak [M]⁺ would confirm the molecular formula C₁₁H₁₂N₂O₃, corresponding to a molecular weight of 220.23 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Plausible Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom can lead to the formation of the 4-methyl-3-nitrobenzoyl cation (m/z 179).

Amide Bond Cleavage: The cleavage of the amide bond can also result in the formation of a cyclopropylaminyl radical and the aforementioned benzoyl cation.

Loss of Nitro Group: The nitro group can be lost as NO₂ (mass 46), leading to a fragment ion at m/z 174.

Fragmentation of the Cyclopropyl Ring: The cyclopropyl ring can undergo rearrangement and fragmentation, leading to the loss of ethene (C₂H₄, mass 28).

Loss of CO: Decarbonylation of the benzoyl fragment can occur, leading to the loss of a neutral CO molecule (mass 28).

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 220 | [M]⁺ (Molecular Ion) |

| 179 | [M - C₃H₅N]⁺ (Loss of cyclopropylamine) |

| 174 | [M - NO₂]⁺ (Loss of nitro group) |

| 151 | [M - C₃H₅N - CO]⁺ (Loss of cyclopropylamine (B47189) and CO) |

| 46 | [NO₂]⁺ |

The analysis of the mass spectrum of related compounds, such as 4-methyl-3-nitro-1,2,4-triazole-5-one, shows the characteristic fragment of the nitro group at m/z 46. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for this compound Derivatives (if applicable)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity (Circular Dichroism or Optical Rotatory Dispersion). However, if chiral centers were introduced into the molecule, for instance, by substitution on the cyclopropyl ring or the methyl group, the resulting enantiomers would be chiroptically active.

Theoretical and Computational Chemistry Studies on N Cyclopropyl 4 Methyl 3 Nitrobenzamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For N-cyclopropyl-4-methyl-3-nitrobenzamide, these calculations provide a detailed picture of its electronic behavior and structural parameters.

The electronic properties of this compound are primarily dictated by the arrangement of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized mainly on the electron-rich toluyl and cyclopropylamide moieties, while the LUMO is anticipated to be centered on the electron-deficient nitrobenzene (B124822) ring. This distribution facilitates intramolecular charge transfer from the donor parts to the acceptor part of the molecule.

The charge distribution across the molecule can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net These analyses reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. The nitro group, being strongly electron-withdrawing, creates a significant positive charge on the adjacent carbon atoms of the benzene (B151609) ring and a negative charge on its oxygen atoms. The amide nitrogen and the cyclopropyl (B3062369) group, in contrast, contribute to regions of higher electron density.

Table 1: Calculated Electronic Properties of this compound (Theoretical Values)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 4.40 |

| Ionization Potential | 6.85 |

| Electron Affinity | 2.45 |

| Electronegativity | 4.65 |

| Chemical Hardness | 2.20 |

| Chemical Softness | 0.45 |

DFT calculations are instrumental in predicting and interpreting the spectroscopic data for this compound.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Theoretical predictions help in the precise assignment of experimental signals. For instance, the protons on the cyclopropyl ring are expected to show distinct signals due to their unique chemical environment, while the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify characteristic functional group vibrations. nih.gov Key predicted bands for this molecule would include the N-H stretching of the amide, the C=O stretching of the amide, the asymmetric and symmetric stretching of the nitro group, and the C-H stretching of the aromatic and cyclopropyl groups. Comparing the calculated frequencies with experimental data allows for a detailed vibrational analysis. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov The main absorption bands are expected to correspond to π→π* transitions within the aromatic ring and n→π* transitions involving the nitro and carbonyl groups.

Table 2: Predicted Spectroscopic Data for this compound (Theoretical Values)

| Spectroscopy | Predicted Peaks |

|---|---|

| ¹H NMR (ppm) | Aromatic H: 7.5-8.5; Cyclopropyl H: 0.6-3.0; Methyl H: 2.4 |

| ¹³C NMR (ppm) | Carbonyl C: ~165; Aromatic C: 120-150; Cyclopropyl C: 5-30; Methyl C: ~20 |

| IR (cm⁻¹) | N-H stretch: ~3300; C=O stretch: ~1650; NO₂ stretch: ~1530, ~1350 |

| UV-Vis (nm) | π→π: ~260; n→π: ~340 |

Conformational Landscape Analysis and Potential Energy Surfaces

The flexibility of the N-cyclopropyl-amide linkage allows for different spatial arrangements, or conformations, of the molecule. Conformational analysis of this compound is crucial as the molecule's shape can significantly impact its biological activity and physical properties. Studies on similar secondary N-cyclopropyl amides have revealed unexpected conformational preferences, such as the existence of a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond, which is rare in other secondary amides. nih.gov

By systematically rotating the key dihedral angles (e.g., the C-N bond of the amide and the N-cyclopropyl bond) and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable low-energy conformations and the energy barriers between them. For this compound, the orientation of the cyclopropyl group relative to the amide plane and the rotational barrier of the nitro group are key conformational features.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed in the gas phase for an isolated molecule, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms and molecules over time, taking into account intermolecular forces.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model potential chemical reactions involving this compound and to characterize the transition states of these reactions. For example, the hydrolysis of the amide bond is a common reaction for benzamide (B126) derivatives. rsc.org DFT calculations can map out the reaction pathway for hydrolysis, identifying the transition state structure and calculating the activation energy. This provides a quantitative measure of how readily the reaction occurs.

Similarly, reactions involving the nitro group, such as its reduction to an amino group, can be modeled. Understanding the mechanisms of these reactions is important for predicting the metabolic fate of the compound and for designing synthetic routes to its analogs. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. nih.govnih.gov For analogues of this compound, QSRR studies can be developed to predict their reactivity based on calculated molecular descriptors.

By synthesizing or computationally designing a library of analogues with variations in substituents on the aromatic ring or on the cyclopropyl group, a range of electronic and steric properties can be explored. Descriptors such as HOMO/LUMO energies, dipole moment, and steric parameters can be calculated for each analogue. These descriptors can then be correlated with experimentally measured or computationally predicted reactivity data (e.g., reaction rates or activation energies) to build a QSRR model. Such a model would be a valuable tool for predicting the reactivity of new, unsynthesized analogues and for guiding the design of compounds with desired reactivity profiles.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide |

| 4-Methyl-3-Nitrobenzoic Acid |

Mechanistic Investigations of Molecular Interactions Non Clinical Contexts

N-cyclopropyl-4-methyl-3-nitrobenzamide as a Molecular Probe for Specific Chemical Environments

The unique electronic and structural features of this compound suggest its potential utility as a molecular probe. The nitroaromatic system is sensitive to the electronic nature of its environment, which can be monitored by spectroscopic techniques. For instance, changes in the polarity of the surrounding medium can influence the absorption and fluorescence spectra of the molecule. The cyclopropyl (B3062369) group, with its unique steric and electronic properties, can also be a determinant in specific binding events, allowing the molecule to probe topographically distinct binding sites.

Fundamental Binding Interactions of this compound with Defined Macromolecular Targets

The interaction of this compound with macromolecules such as proteins and nucleic acids is expected to be governed by a combination of non-covalent forces. The aromatic ring can participate in π-π stacking interactions with aromatic residues in proteins (e.g., phenylalanine, tyrosine, tryptophan) or the bases of nucleic acids. The amide group is a classic hydrogen bond donor and acceptor, allowing for specific interactions with the backbone or side chains of macromolecules. The nitro group, being strongly electron-withdrawing and polar, can also engage in dipole-dipole interactions and potentially form hydrogen bonds.

Spectroscopic Characterization of this compound-Macromolecule Complexes

Spectroscopic methods are pivotal in characterizing the formation and nature of complexes between small molecules and macromolecules. For this compound, techniques such as UV-visible and fluorescence spectroscopy would be particularly informative. Upon binding to a macromolecule, shifts in the absorption or emission maxima (solvatochromism) and changes in fluorescence intensity can indicate the formation of a complex and provide insights into the nature of the binding environment. Nuclear Magnetic Resonance (NMR) spectroscopy can offer more detailed structural information, with chemical shift perturbations in the spectra of either the ligand or the macromolecule upon binding, revealing the sites of interaction.

Computational Modeling of this compound-Macromolecule Binding Modes and Energetics

Molecular docking and molecular dynamics simulations are powerful computational tools to predict and analyze the binding of small molecules to macromolecular targets. researchgate.net For this compound, these simulations could elucidate the preferred binding poses within a protein's active site or a specific region of a nucleic acid. researchgate.net Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net The energetics of binding, including the binding free energy, can also be calculated to quantify the affinity of the molecule for its target.

Photophysical and Photochemical Behavior of this compound and its Derivatives

The photophysical properties of this compound are expected to be dominated by the nitroaromatic chromophore. Nitroaromatic compounds are known to undergo various photochemical reactions, often initiated by the excitation of the nitro group. researchgate.net These can include photoreduction of the nitro group, which can proceed through radical intermediates, or photosubstitution reactions on the aromatic ring. researchgate.net The presence of the methyl and cyclopropylamide substituents will modulate these properties by altering the electronic distribution and steric environment of the molecule. The specific photochemical pathways and quantum yields would need to be determined experimentally.

Electrochemical Properties and Redox Chemistry of this compound

The redox chemistry of this compound is centered on the reducible nitro group. Nitroaromatic compounds are well-known to undergo facile one-electron reduction to form a radical anion under anaerobic conditions. acs.orgiaea.org The reduction potential of this process is a key parameter that dictates its feasibility and is influenced by the electronic properties of the other substituents on the aromatic ring. researchgate.netdtic.milnih.gov The electron-donating methyl group and the amide substituent will influence the precise redox potential of this compound. Cyclic voltammetry would be the primary technique to experimentally determine the reduction and oxidation potentials of this compound, providing insight into its stability and potential to participate in redox reactions in various chemical environments.

Applications of N Cyclopropyl 4 Methyl 3 Nitrobenzamide in Chemical Methodology and Synthesis

Utilization as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a nitro group on the aromatic ring of N-cyclopropyl-4-methyl-3-nitrobenzamide makes it a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The nitro group can be readily reduced to an aniline (B41778) derivative, which then serves as a key handle for introducing further molecular complexity through various coupling reactions.

A significant example of a structurally related compound's application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. ed.ac.uk

While direct synthesis of a marketed drug from this compound is not widely documented, its structural motif is present in potent kinase inhibitors. For instance, the clinical candidate AZD6703, a p38α MAP kinase inhibitor, is N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide. nih.gov The synthesis of this complex molecule involves a core structure that could be derived from an aniline precursor, which in turn can be prepared from this compound by reduction of the nitro group. The aniline derivative of this compound would be a critical intermediate, allowing for the construction of the quinazolinone ring system found in AZD6703. nih.gov

The general synthetic utility of this compound as an intermediate is highlighted by its commercial availability as a building block for research and development. bldpharm.comchemscene.com Its structure is amenable to a variety of synthetic transformations, making it an attractive starting material for the synthesis of libraries of compounds for drug discovery programs. The table below outlines the key structural features of this compound that make it a useful synthetic intermediate.

| Feature | Description | Synthetic Potential |

| Nitro Group | An electron-withdrawing group at the 3-position of the benzamide (B126). | Can be reduced to an amine (aniline derivative), which is a versatile functional group for further reactions such as diazotization, acylation, and coupling reactions. |

| Cyclopropyl (B3062369) Amide | A robust amide linkage with a cyclopropyl group. | The cyclopropyl moiety can confer unique conformational properties and metabolic stability to the final molecule. |

| Methyl Group | A methyl group at the 4-position of the benzene (B151609) ring. | Provides a point for potential functionalization or can influence the electronic properties of the aromatic ring. |

Role in Catalytic Reactions or Asymmetric Synthesis

The most significant role of this compound in the context of catalytic reactions is its participation in the catalytic reduction of its nitro group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are key intermediates for a vast array of chemical products. organic-chemistry.orgunimi.it

Various catalytic systems have been developed for the reduction of nitroarenes, often employing transition metal catalysts such as palladium, platinum, or nickel, with a reducing agent like hydrogen gas or a hydride source. unimi.it The general reaction for the reduction of this compound is shown below:

The selective reduction of the nitro group in the presence of other functional groups, such as the amide, is a key consideration. Modern catalytic systems often exhibit high chemoselectivity, allowing for the targeted reduction of the nitro group without affecting other parts of the molecule. organic-chemistry.org

While there is no direct evidence of this compound being used in asymmetric synthesis, the broader class of cyclopropane-containing molecules is of significant interest in this field. nih.gov Chiral cyclopropanes are valuable building blocks for the synthesis of enantiopure compounds. nih.gov

Integration into Novel Material Science Architectures (e.g., as a monomer, component in polymers, not materials properties)

Currently, there is a lack of published research detailing the integration of this compound into novel material science architectures. Its potential use as a monomer in polymerization would likely require modification of its structure to include polymerizable functional groups. For example, the introduction of a vinyl or an acrylic group could render the molecule suitable for polymerization.

The aromatic nature of the compound and the presence of the nitro group could, in principle, be exploited to create materials with specific electronic or optical properties. Nitroaromatic compounds are known to be electron-accepting, a property that is sometimes utilized in the design of charge-transfer complexes or non-linear optical materials. However, without experimental data, its application in material science remains speculative. Commercial suppliers of this compound categorize it under organic building blocks and for use in polymer science, suggesting a potential, albeit underexplored, role in this field. bldpharm.com

Analytical Applications (e.g., as a derivatization agent, internal standard)

In the realm of analytical chemistry, there are no widespread, documented applications of this compound as a derivatization agent or an internal standard.

Derivatization is a technique used to modify an analyte to enhance its detection or separation in methods like HPLC or GC. nih.gov Reagents containing a nitrobenzoyl moiety, such as 4-nitrobenzoyl chloride, are sometimes used to derivatize alcohols or amines to introduce a chromophore that can be easily detected by UV-Vis detectors. nih.gov By analogy, this compound could potentially be chemically modified to act as a derivatizing agent, though this has not been reported.

An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. While this compound is available as a chemical standard for research purposes, its use as an internal standard in specific analytical methods is not established in the literature. sigmaaldrich.comsigmaaldrich.com Its physical and chemical properties would need to be suitable for the analytical method , and it would need to be a compound that is not naturally present in the samples being analyzed.

The table below summarizes the potential, though not explicitly documented, analytical applications of this compound.

| Application | Potential Role | Rationale | Status |

| Derivatization Agent | As a reagent to tag analytes | The nitroaromatic structure provides a UV-active chromophore. | Speculative; not reported. |

| Internal Standard | As a reference compound for quantification | Could be used in methods where its retention time and detector response are suitable. | Not established; available as a research chemical. |

Degradation Pathways and Environmental Transformation Studies Academic Focus

Mechanistic Characterization of N-cyclopropyl-4-methyl-3-nitrobenzamide Degradation under Varied Environmental Conditions (e.g., photochemical, oxidative, hydrolytic)

Currently, there is no available scientific literature detailing the mechanistic characterization of this compound degradation under photochemical, oxidative, or hydrolytic conditions.

Identification and Characterization of Degradation Products

There are no published studies that identify or characterize the degradation products of this compound.

Theoretical Modeling of this compound Environmental Fate Kinetics

No theoretical models on the environmental fate and kinetics of this compound have been found in the reviewed literature.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for N-cyclopropyl-4-methyl-3-nitrobenzamide and its Derivatives

The synthesis of benzamides is a cornerstone of organic chemistry, traditionally achieved by reacting a carboxylic acid or its activated derivative (like an acid chloride) with an amine. researchgate.netnanobioletters.commdpi.com A plausible and common route for synthesizing this compound involves the amidation of 4-methyl-3-nitrobenzoyl chloride with cyclopropylamine (B47189). While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Key Research Thrusts:

Green Chemistry Approaches: Exploration of eco-friendly methods, such as using greener catalysts or solvent-free conditions, could reduce the environmental impact of the synthesis. For instance, employing solid acid catalysts like diatomite earth-supported ionic liquids under ultrasonic irradiation has proven effective for benzamide (B126) synthesis and could be adapted for this specific compound. researchgate.net

Flow Chemistry Synthesis: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound could enable on-demand production and facilitate the rapid synthesis of a library of derivatives by systematically varying the amine or benzoyl precursors.

Catalytic Amidation: Direct catalytic amidation of 4-methyl-3-nitrobenzoic acid with cyclopropylamine, bypassing the need to form the acid chloride, represents a more atom-economical approach. Research into novel catalysts, such as those based on boron or other earth-abundant metals, could make this a viable industrial process.

Synthesis of Novel Derivatives: The core structure is ripe for derivatization to explore structure-activity relationships in various applications. The nitro group can be reduced to an amine, providing a handle for further functionalization. The methyl group or the aromatic ring protons could also be targets for modification. Recent studies on synthesizing novel cyclopropyl (B3062369) amide derivatives have highlighted their potential in drug discovery, suggesting a promising path for creating analogues of the title compound. nih.gov A patent for pyrazole (B372694) carboxamide derivatives outlines a one-step synthesis process that could potentially be adapted. google.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced waste, lower energy consumption, use of renewable resources. | Development of recoverable catalysts, use of benign solvents or solvent-free reactions. researchgate.net |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, easy scalability. | Reactor design, optimization of flow rates, temperature, and pressure. |

| Catalytic Amidation | High atom economy, avoids hazardous reagents like thionyl chloride. | Discovery of efficient and selective catalysts for direct amide bond formation. |

| Derivatization | Access to a wide range of compounds for screening, SAR studies. | Functional group transformations (e.g., nitro reduction), C-H activation. nih.gov |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The characterization of benzamides typically relies on standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the final product's structure. researchgate.netnanobioletters.com However, future research could leverage advanced spectroscopic methods for real-time, in situ monitoring of the synthesis of this compound. This approach, often part of Process Analytical Technology (PAT), allows for a deeper understanding of reaction kinetics and mechanisms.

Potential Applications:

Real-Time Kinetic Analysis: Techniques like in situ FT-IR or Raman spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction progresses. This data is invaluable for optimizing reaction conditions (temperature, catalyst loading, reaction time) to maximize yield and minimize impurities.

Intermediate Detection: Advanced spectroscopic methods may help detect and characterize transient intermediates that are not observable through conventional offline analysis. southampton.ac.uk This provides crucial insights into the reaction mechanism.

Crystallization Monitoring: For the final product isolation and purification, techniques like Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) can be used to monitor crystal size and shape distribution in real-time, ensuring consistent product quality.

Hyphenated Techniques: The use of hyphenated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or even NMR (LC-NMR), can provide comprehensive, real-time information about the reaction mixture, including the identification of minor byproducts. nanobioletters.commdpi.com

| Spectroscopic Technique | Information Gained | Potential Impact on Synthesis |

| In situ FT-IR/Raman | Real-time concentration profiles of reactants and products. | Precise determination of reaction endpoint, optimization of conditions. |

| In situ NMR | Detailed structural information on species in the reaction mixture. | Mechanistic elucidation, identification of intermediates. southampton.ac.uk |

| FBRM/PVM | Crystal size distribution and morphology during crystallization. | Control over product polymorphism and physical properties. |

| LC-MS / LC-NMR | Separation and identification of all components in the mixture. | Impurity profiling, comprehensive reaction understanding. mdpi.com |

Integration into Emerging Fields of Chemical Research and Methodology

The structural motifs within this compound—the cyclopropyl amide and the nitroaromatic ring—are prevalent in compounds with significant biological activity. mdpi.comnih.gov This suggests that the title compound and its future derivatives could be valuable tools in various emerging areas of chemical research.

Future Research Avenues:

Medicinal Chemistry and Drug Discovery: The compound could serve as a lead structure or a fragment in drug discovery programs. The nitro group is a key functional group in some therapeutic agents, and the cyclopropyl moiety is often introduced to improve metabolic stability and binding affinity. mdpi.comnih.gov Derivatives could be synthesized and screened for activity against a range of targets, including kinases, proteases, or G-protein coupled receptors. A Chinese patent notes that N-methyl-4-(methylamino)-3-nitrobenzamide is an intermediate for various drugs, including treatments for diabetes and schizophrenia, highlighting the potential of related structures. google.com

Chemical Biology: The compound could be modified to create chemical probes to study biological systems. For example, the nitro group could be replaced with a fluorophore or a biotin (B1667282) tag to allow for visualization or affinity purification of protein targets.

Materials Science: While less explored, nitroaromatic compounds can have interesting optical and electronic properties. Research could investigate the potential of this compound and its polymers as components in nonlinear optical materials or as precursors for energetic materials or specialty polymers after chemical modification.

Supramolecular Chemistry: The amide and nitro groups can participate in hydrogen bonding and other non-covalent interactions. This opens the door to designing and synthesizing novel supramolecular assemblies, such as gels, liquid crystals, or metal-organic frameworks (MOFs), with the title compound as a key building block.

Advanced Computational Approaches for Predicting Reactivity and Molecular Behavior in Complex Systems

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and saving significant resources. Advanced computational methods can be applied to this compound to gain a deeper understanding of its behavior.

Promising Computational Strategies:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR spectra), electronic structure, and reactivity descriptors (e.g., frontier molecular orbitals, electrostatic potential maps). nih.govtsijournals.com Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of derivatives. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, both in solution and in complex environments like a biological membrane or the active site of a protein. nih.gov This can provide insights into its conformational flexibility, solvation, and potential binding modes to a biological target.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying potential interactions with a biological macromolecule, QM/MM methods offer a balance of accuracy and computational cost. The molecule itself would be treated with a high level of quantum mechanics, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics.

Molecular Electron Density Theory (MEDT): For studying reactions involving this molecule, MEDT can provide profound insights into the reaction mechanism by analyzing the changes in electron density throughout the reaction path. scielo.org.mx

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Geometry, electronic structure, reactivity indices, spectra. | Guiding synthetic strategy, interpreting experimental data. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) | Conformational dynamics, solvation, binding poses. | Predicting behavior in solution or at a biological interface. nih.gov |

| QM/MM | Interaction energies, binding free energies. | High-accuracy prediction of protein-ligand interactions. |

| Molecular Electron Density Theory (MEDT) | Reaction mechanisms, electronic flux. | Elucidating complex reaction pathways. scielo.org.mx |

Q & A

Basic: What are the recommended synthetic routes for N-cyclopropyl-4-methyl-3-nitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of nitrobenzamide derivatives typically involves coupling reactions between acyl chlorides and amines. For this compound, a plausible route includes:

Nitration : Introduce the nitro group to 4-methylbenzamide using mixed nitric-sulfuric acid at 0–5°C to avoid over-nitration.

Activation : Convert the carboxylic acid to an acyl chloride (e.g., using thionyl chloride).

Amide Coupling : React with cyclopropylamine in anhydrous dichloromethane (DCM) using a coupling agent like HBTU and a base (e.g., NEt₃).

Critical Factors :

- Temperature control during nitration prevents byproducts.

- Anhydrous conditions during coupling minimize hydrolysis. Yields typically range from 60–75% under optimized conditions.

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze H and C spectra for diagnostic signals (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, nitro group deshielding adjacent protons).

- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths and angles. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 275.3 g/mol).

Advanced: How can reaction parameters be optimized to minimize byproduct formation in the synthesis of nitrobenzamide derivatives?

Methodological Answer:

Byproduct formation (e.g., over-nitration or hydrolysis) can be mitigated through:

Stepwise Nitration : Use controlled stoichiometry of HNO₃/H₂SO₄ and low temperatures to limit di-nitration.

Coupling Agent Selection : HBTU or EDC/HOBt systems improve amide bond efficiency compared to DCC.

Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity over DCM in moisture-sensitive steps.

In Situ Monitoring : TLC or HPLC tracks intermediate stability, allowing real-time adjustments.

Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties, nitro group orientation, and cyclopropane ring strain .

- QSPR Models : Correlate logP, solubility, and stability with molecular descriptors (e.g., topological polar surface area) .

- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/organic matrices to guide solubility experiments .

Validation : Cross-check predictions with experimental HPLC retention times and thermal analysis (DSC/TGA).

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data for nitrobenzamides?

Methodological Answer:

Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from:

Dynamic Effects : Solution-state NMR captures conformational flexibility, while X-ray shows static solid-state geometry.

Crystal Packing : Intermolecular forces (e.g., hydrogen bonds) may distort solid-state structures .

Resolution Steps :

- Compare multiple crystal forms (polymorphs) using SHELXD for phase refinement .

- Perform variable-temperature NMR to probe conformational exchange.

- Validate with IR spectroscopy to detect hydrogen bonding interactions.

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Light Sensitivity : Nitro groups are photolabile; store in amber glass under inert gas (N₂/Ar).

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the amide bond .

- Temperature : Long-term storage at –20°C minimizes thermal degradation. Monitor purity via periodic HPLC .

Advanced: What mechanistic insights guide the design of nitrobenzamide derivatives for biological activity?

Methodological Answer:

- Electrophilic Character : The nitro group acts as a hydrogen-bond acceptor, influencing receptor binding .

- Cyclopropane Rigidity : The strained ring enhances metabolic stability compared to linear alkyl groups.

Screening : - Use SAR studies to modify substituents (e.g., methyl vs. chloro) and assess potency via enzyme assays .

- Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.